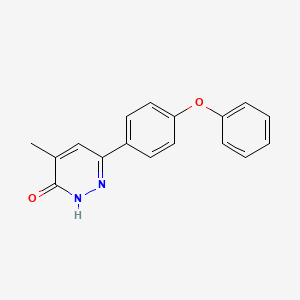
3-(4-Cyclohexylpentyl)thiazolidine hydrochloride hemihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Cyclohexylpentyl)thiazolidine hydrochloride hemihydrate is a compound with the molecular formula C14H27NS.ClH.H2O and a molecular weight of 295.916 . It belongs to the class of thiazolidine derivatives, which are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. Thiazolidine derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and industrial applications .
Vorbereitungsmethoden
The synthesis of 3-(4-Cyclohexylpentyl)thiazolidine hydrochloride hemihydrate involves the reaction of 1,2-aminothiols with aldehydes under physiological conditions . This click-type reaction is efficient and stable, producing the thiazolidine product without the need for a catalyst . Industrial production methods may involve optimizing reaction conditions such as pH, temperature, and solvent choice to improve yield and purity .
Analyse Chemischer Reaktionen
3-(4-Cyclohexylpentyl)thiazolidine hydrochloride hemihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur or nitrogen atoms. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-(4-Cyclohexylpentyl)thiazolidine hydrochloride hemihydrate has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 3-(4-Cyclohexylpentyl)thiazolidine hydrochloride hemihydrate involves its interaction with specific molecular targets and pathways. Thiazolidine derivatives are known to activate peroxisome proliferator-activated receptors (PPARs), particularly PPARγ . This activation leads to changes in gene expression, resulting in various biological effects such as increased insulin sensitivity, reduced inflammation, and altered lipid metabolism .
Vergleich Mit ähnlichen Verbindungen
3-(4-Cyclohexylpentyl)thiazolidine hydrochloride hemihydrate can be compared with other thiazolidine derivatives, such as:
Thiazolidinediones: These compounds are used as antidiabetic agents and act by activating PPARγ.
Thiazoles: Thiazole derivatives have diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
69226-55-7 |
|---|---|
Molekularformel |
C28H58Cl2N2OS2 |
Molekulargewicht |
573.8 g/mol |
IUPAC-Name |
3-(4-cyclohexylpentyl)-1,3-thiazolidine;hydrate;dihydrochloride |
InChI |
InChI=1S/2C14H27NS.2ClH.H2O/c2*1-13(14-7-3-2-4-8-14)6-5-9-15-10-11-16-12-15;;;/h2*13-14H,2-12H2,1H3;2*1H;1H2 |
InChI-Schlüssel |
ICNISIXRTWCOGC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCCN1CCSC1)C2CCCCC2.CC(CCCN1CCSC1)C2CCCCC2.O.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![1H-[1,2,3]Triazolo[4,5-d]pyrimidine-1,2(3H)-diamine](/img/structure/B14469270.png)





